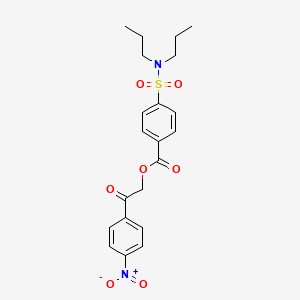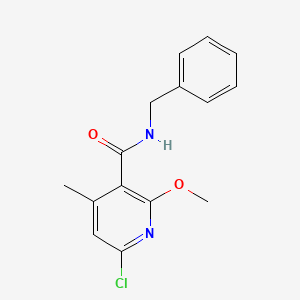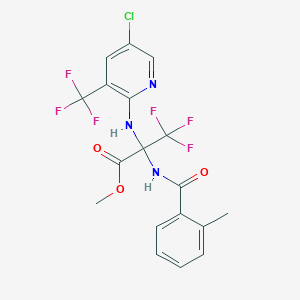![molecular formula C19H21N5OS B11507196 2-[1-(3,4-Dimethyl-phenyl)-1H-tetrazol-5-ylsulfanyl]-N-phenethyl-acetamide](/img/structure/B11507196.png)
2-[1-(3,4-Dimethyl-phenyl)-1H-tetrazol-5-ylsulfanyl]-N-phenethyl-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2-PHENYLETHYL)ACETAMIDE is a complex organic compound that features a tetrazole ring, a sulfanyl group, and an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2-PHENYLETHYL)ACETAMIDE typically involves multiple steps. One common method includes the S-alkylation of a tetrazole-thiol intermediate with an appropriate alkylating agent. The reaction conditions often require an alkaline medium to facilitate the S-alkylation process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2-PHENYLETHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution on the tetrazole ring can introduce various functional groups.
Applications De Recherche Scientifique
2-{[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2-PHENYLETHYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and for its therapeutic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-{[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The sulfanyl group can form covalent bonds with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide: Similar in structure but contains an oxadiazole ring instead of a tetrazole ring.
2-(3,4-Difluorophenyl)-4-phenyl-thiazole: Contains a thiazole ring and is used in different applications.
Uniqueness
2-{[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2-PHENYLETHYL)ACETAMIDE is unique due to its combination of a tetrazole ring and a sulfanyl group, which imparts specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Propriétés
Formule moléculaire |
C19H21N5OS |
|---|---|
Poids moléculaire |
367.5 g/mol |
Nom IUPAC |
2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C19H21N5OS/c1-14-8-9-17(12-15(14)2)24-19(21-22-23-24)26-13-18(25)20-11-10-16-6-4-3-5-7-16/h3-9,12H,10-11,13H2,1-2H3,(H,20,25) |
Clé InChI |
DEWURXKOIUCCHZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N2C(=NN=N2)SCC(=O)NCCC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Bromo-2-[(E)-[(2-methyl-5-nitrophenyl)imino]methyl]phenol](/img/structure/B11507118.png)
![ethyl N-[4-(piperidin-1-yl)-6-{[3-(trifluoromethyl)phenyl]amino}-1,3,5-triazin-2-yl]glycinate](/img/structure/B11507121.png)

![(6E)-6-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11507134.png)
![3,4-dichloro-N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]benzenesulfonamide](/img/structure/B11507140.png)
![12-(naphthalen-1-yl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11507147.png)
![(2E)-N-{2-[(6,7-Dimethoxyisoquinolin-1-YL)methyl]-4,5-dimethoxyphenyl}-3-phenylprop-2-enamide](/img/structure/B11507150.png)
![3-(3,4-dichlorophenyl)-1-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11507153.png)
methanone](/img/structure/B11507158.png)

![8-cyclohexyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11507188.png)
![methyl 4-({[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}methyl)benzoate](/img/structure/B11507193.png)
![ethyl 3-(2-chlorophenyl)-3-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoate](/img/structure/B11507194.png)
